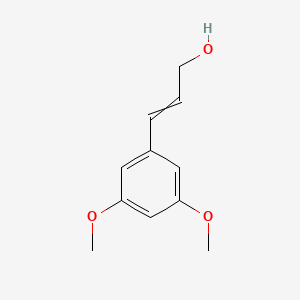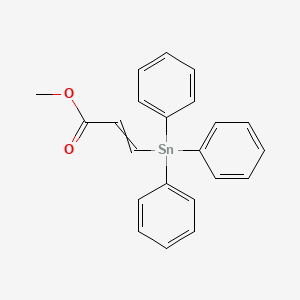
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two phenyl-1H-pyrrol-2-ylmethyl groups attached to the 2 and 5 positions of the pyrrole ring.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrole with benzyl halides under basic conditions to form the desired bis(phenyl-1H-pyrrol-2-ylmethyl) derivative. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated pyrroles and alkylated pyrroles.
Applications De Recherche Scientifique
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-based structure but with different substituents, leading to distinct chemical and physical properties.
2,5-Bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Another related compound with a different substitution pattern, affecting its reactivity and applications.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound features methyl and phenyl groups, providing a basis for comparison in terms of electronic and steric effects.
The uniqueness of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
195381-16-9 |
|---|---|
Formule moléculaire |
C26H23N3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2,5-bis[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C26H23N3/c1-3-9-19(10-4-1)25(21-13-7-17-27-21)23-15-16-24(29-23)26(22-14-8-18-28-22)20-11-5-2-6-12-20/h1-18,25-29H |
Clé InChI |
ZSBLJUSMULDPCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=C(N3)C(C4=CC=CC=C4)C5=CC=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)





